molecular formula C24H26ClN3O2 B11119984 6-chloro-2-(2,4-dimethylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide

6-chloro-2-(2,4-dimethylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide

Cat. No.: B11119984
M. Wt: 423.9 g/mol
InChI Key: QUVODGSLFZEVRU-UHFFFAOYSA-N
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Description

6-chloro-2-(2,4-dimethylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core, a chloro substituent, and a morpholine moiety

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(2,4-dimethylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Various substituted quinoline derivatives

Mechanism of Action

The mechanism of action of 6-chloro-2-(2,4-dimethylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-2-(2,4-dimethylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide stands out due to its combination of a quinoline core with a morpholine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further enhance its significance in scientific research .

Properties

Molecular Formula

C24H26ClN3O2

Molecular Weight

423.9 g/mol

IUPAC Name

6-chloro-2-(2,4-dimethylphenyl)-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H26ClN3O2/c1-16-3-5-19(17(2)13-16)23-15-21(20-14-18(25)4-6-22(20)27-23)24(29)26-7-8-28-9-11-30-12-10-28/h3-6,13-15H,7-12H2,1-2H3,(H,26,29)

InChI Key

QUVODGSLFZEVRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCCN4CCOCC4)C

Origin of Product

United States

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